molecular formula C8H17NO3 B8316845 2-(Morpholin-3-ylmethyl)propane-1,3-diol

2-(Morpholin-3-ylmethyl)propane-1,3-diol

Cat. No.: B8316845
M. Wt: 175.23 g/mol
InChI Key: YPHXKOMYXHKHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Morpholin-3-ylmethyl)propane-1,3-diol is a polyol derivative featuring a morpholine ring attached to the central carbon of a propane-1,3-diol backbone. The morpholine moiety introduces unique physicochemical properties, such as enhanced polarity and hydrogen-bonding capacity, which may influence solubility, stability, and biological activity.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(morpholin-3-ylmethyl)propane-1,3-diol

InChI

InChI=1S/C8H17NO3/c10-4-7(5-11)3-8-6-12-2-1-9-8/h7-11H,1-6H2

InChI Key

YPHXKOMYXHKHDZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)CC(CO)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Propane-1,3-diol derivatives vary widely in their substituents, leading to distinct chemical and biological profiles. Key structural analogs include:

Compound Name Substituents Source (Evidence ID)
1,2-Bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol Two aromatic rings (4-hydroxy-3-methoxyphenyl) in erythro/threo configurations
2-[4-(3-Methoxy-1-propenyl)-2-methoxyphenoxy]-propane-1,3-diol Phenolic ether with propenyl and methoxy groups
Fingolimod (2-amino-2-[2-(4-octylphenyl)ethyl]-propane-1,3-diol) Amino group, long alkyl chain, and aromatic substituent
Trans-(alkylcyclohexyl)propane-1,3-diols Cyclohexyl groups with alkyl chains (e.g., ethyl, propyl)

Key Observations :

  • Aromatic vs. In contrast, aliphatic chains (e.g., fingolimod) increase lipophilicity, favoring membrane permeability .
  • Morpholine vs. Amino Groups: Morpholine’s oxygen atom introduces polarity and hydrogen-bonding capacity, differing from the basic amino group in fingolimod, which may influence pharmacokinetics (e.g., absorption, metabolism) .

Physicochemical Properties

Property 2-(Morpholin-3-ylmethyl)-propane-1,3-diol (Inferred) Fingolimod Trans-4-Ethylcyclohexyl Derivative 1,2-Bis-(4-hydroxy-3-methoxyphenyl) Derivative
Polarity High (due to morpholine O) Moderate Low (alkylcyclohexyl) Moderate (aromatic OH/OCH3)
Melting Point Likely >100°C (hydrogen bonding) Amorphous 54–85°C (Cr–Sb phase transition) Not reported
Solubility Water-soluble (polar groups) Lipophilic Soluble in organic solvents Moderate in polar solvents

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